

"Cephalosporin C chemical structure and properties"

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Compound of Interest

Compound Name: Cephalosporin C

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Cephalosporin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Cephalosporin C**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

Cephalosporin C is a β -lactam antibiotic and a member of the **cephalosporin class**.^[1] Its core structure consists of a dihydrothiazine ring fused to a β -lactam ring. Key substituents include an acetoxymethyl group at position 3 and a D- α -aminoadipyl side chain at position 7.^[2]

IUPAC Name: (6R,7R)-3-[(Acetyloxy)methyl]-7-[(5R)-5-amino-5-carboxypentanamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid^{[1][3]}

CAS Number: 61-24-5^{[3][4]}

Chemical Formula: $C_{16}H_{21}N_3O_8S$ ^{[1][4][5]}

Physicochemical Properties

A summary of the key physicochemical properties of **Cephalosporin C** is presented in the table below.

Property	Value	References
Molecular Weight	415.42 g/mol	[1] [3] [4] [5]
Appearance	Monoclinic crystals	
Melting Point	Data not available	[6]
Solubility	Soluble in water; Practically insoluble in ethanol and ether.	[7]
pKa Values	<2.6, 3.1, 9.8	
UV Maximum (λ_{max})	260 nm (in aqueous solution)	[7]
Optical Rotation	$[\alpha]_{\text{D}^{20}} +103^\circ$ (in H ₂ O)	
Stability	Aqueous solutions are stable at pH 2.5 to 8.	

Experimental Protocols

This section outlines general methodologies for the determination of key properties of cephalosporins, based on established analytical techniques.

Determination of Solubility

A standard method for determining the aqueous solubility of a compound like **Cephalosporin C** involves the shake-flask method.

Protocol:

- An excess amount of solid **Cephalosporin C** is added to a known volume of purified water in a sealed container.
- The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

- The suspension is then filtered to remove undissolved solid.
- The concentration of **Cephalosporin C** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- The experiment is performed in triplicate to ensure accuracy.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

- A small, finely powdered sample of dry **Cephalosporin C** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) for an accurate measurement.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Assessment of pH and Temperature Stability

The stability of **Cephalosporin C** in aqueous solutions at various pH values and temperatures can be assessed using a stability-indicating HPLC method.

Protocol:

- A series of buffer solutions with different pH values (e.g., covering the range of pH 2 to 10) are prepared.

- A known concentration of **Cephalosporin C** is dissolved in each buffer solution.
- Aliquots of each solution are stored at different constant temperatures (e.g., 4 °C, 25 °C, 40 °C).
- At specified time intervals, samples are withdrawn and analyzed by a validated stability-indicating HPLC method to quantify the remaining concentration of **Cephalosporin C** and detect the formation of any degradation products.
- The degradation kinetics can be determined by plotting the concentration of **Cephalosporin C** versus time for each condition.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry can be used for the quantitative analysis of **Cephalosporin C**, taking advantage of its chromophore which absorbs in the UV region.

Protocol:

- A standard stock solution of **Cephalosporin C** of known concentration is prepared in a suitable solvent (e.g., purified water or a buffer solution).
- A series of calibration standards are prepared by diluting the stock solution to various known concentrations.
- The absorbance of each standard is measured at the wavelength of maximum absorbance (λ_{max}), which is approximately 260 nm for **Cephalosporin C**.
- A calibration curve is constructed by plotting absorbance versus concentration.
- The concentration of **Cephalosporin C** in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis

Reversed-phase HPLC is a powerful technique for the separation, quantification, and purity assessment of **Cephalosporin C**.

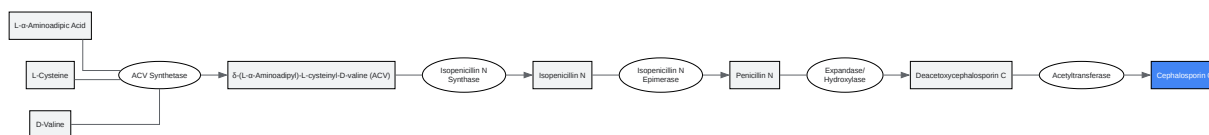
Protocol:

- **Mobile Phase Preparation:** A suitable mobile phase is prepared, typically consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is adjusted to optimize the separation.
- **Standard and Sample Preparation:** Standard solutions of **Cephalosporin C** at known concentrations and solutions of the test sample are prepared in the mobile phase or a compatible solvent.
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Flow Rate:** A typical flow rate is 1.0 mL/min.
 - **Detection:** UV detection at the λ_{max} of **Cephalosporin C** (around 260 nm).
 - **Injection Volume:** A fixed volume (e.g., 20 μL) is injected.
- **Analysis:** The standard and sample solutions are injected into the HPLC system. The retention time and peak area of **Cephalosporin C** are recorded.
- **Quantification:** The concentration of **Cephalosporin C** in the sample is determined by comparing its peak area to the peak areas of the standards from a calibration curve. Purity is assessed by examining the chromatogram for the presence of any additional peaks.

Biological Activity and Pathways

Biosynthesis of Cephalosporin C

Cephalosporin C is a secondary metabolite produced by the filamentous fungus *Acremonium chrysogenum*. The biosynthetic pathway is a complex series of enzymatic reactions. It begins with the condensation of three precursor amino acids: L- α -aminoadipic acid, L-cysteine, and D-valine.



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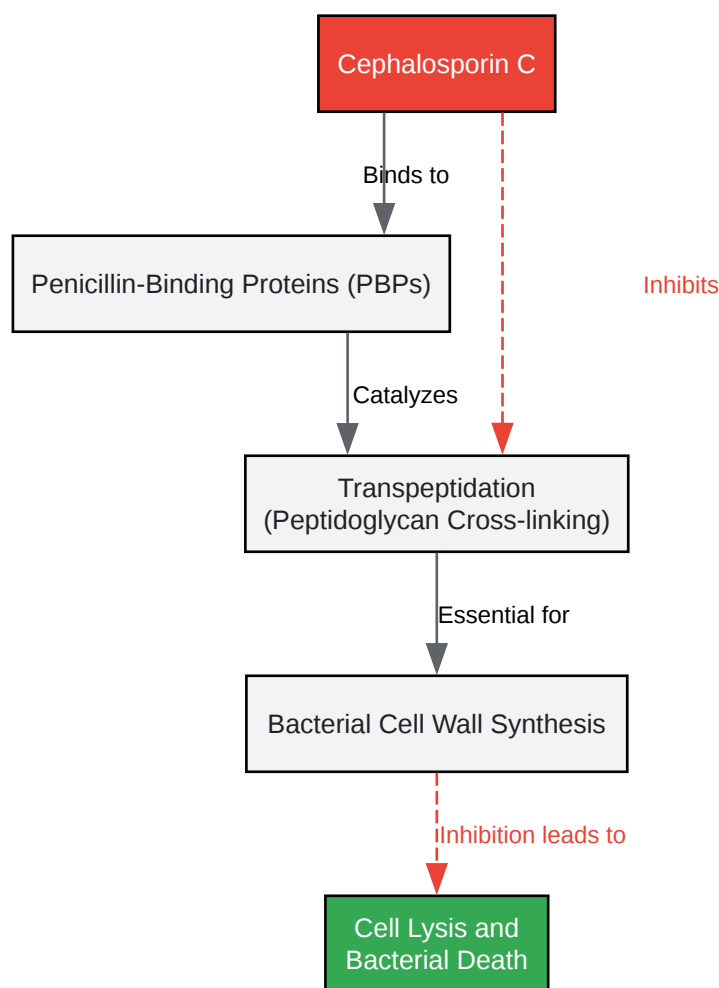
Caption: Simplified biosynthetic pathway of **Cephalosporin C**.

Mechanism of Action

Cephalosporins, including **Cephalosporin C**, are bactericidal antibiotics that exert their effect by interfering with the synthesis of the bacterial cell wall.[8][9]

The key steps in the mechanism of action are:

- **Binding to Penicillin-Binding Proteins (PBPs):** Cephalosporins bind to and inactivate PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[8][9] Peptidoglycan provides structural integrity to the bacterial cell wall.
- **Inhibition of Transpeptidation:** The binding of the cephalosporin to PBPs inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.
- **Cell Wall Weakening and Lysis:** The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.



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Caption: Mechanism of action of **Cephalosporin C**.

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